N-(2-Methoxyphenyl)pent-4-enamide
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Overview
Description
N-(2-Methoxyphenyl)pent-4-enamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pent-4-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)pent-4-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the reaction of 4-pentenoic acid with 2-methoxyaniline in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)pent-4-enamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PIFA in TFE at -20°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)pent-4-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy group and amide functionality play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are subject to ongoing research, but it is believed that the compound can modulate enzymatic activities and receptor interactions.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)pent-4-enamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)pent-4-enamide: Similar structure but with the methoxy group at the para position.
N-(3-Phenylpropyl)pent-4-enamide: Similar structure but with a phenylpropyl group instead of a methoxyphenyl group.
Properties
CAS No. |
263546-15-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)pent-4-enamide |
InChI |
InChI=1S/C12H15NO2/c1-3-4-9-12(14)13-10-7-5-6-8-11(10)15-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) |
InChI Key |
YCCWYJPGTRMZIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC=C |
Origin of Product |
United States |
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